molecular formula C28H28BrOP B156124 (3-Benzyloxypropyl)triphenylphosphonium bromide CAS No. 54314-85-1

(3-Benzyloxypropyl)triphenylphosphonium bromide

Cat. No.: B156124
CAS No.: 54314-85-1
M. Wt: 491.4 g/mol
InChI Key: DWYCJWXMZGVGJV-UHFFFAOYSA-M
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Description

(3-Benzyloxypropyl)triphenylphosphonium bromide (CAS 54314-85-1) is an organophosphorus compound with the molecular formula C28H28BrOP and a molecular weight of 491.4 g/mol . It is a white crystalline powder soluble in organic solvents like ethanol and dimethylformamide (DMF) . Its primary application lies in organic synthesis, particularly as a Wittig reagent for forming carbon-carbon double bonds in alkenes, which is critical in synthesizing antitumor agents and other bioactive molecules .

Properties

IUPAC Name

triphenyl(3-phenylmethoxypropyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28OP.BrH/c1-5-14-25(15-6-1)24-29-22-13-23-30(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21H,13,22-24H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYCJWXMZGVGJV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448639
Record name [3-(Benzyloxy)propyl](triphenyl)phosphanium bromide
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Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54314-85-1
Record name Phosphonium, triphenyl[3-(phenylmethoxy)propyl]-, bromide (1:1)
Source CAS Common Chemistry
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Record name [3-(Benzyloxy)propyl](triphenyl)phosphanium bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Benzyloxypropyl)triphenylphosphonium bromide
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Preparation Methods

Reaction Mechanism and Stoichiometry

The standard preparation involves a nucleophilic substitution reaction between triphenylphosphine (PPh₃) and 3-benzyloxypropyl bromide. The phosphine attacks the electrophilic carbon of the alkyl bromide, displacing the bromide ion and forming the phosphonium salt. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the alkyl bromide.

Stoichiometric ratio :

  • 1:1 molar ratio of PPh₃ to 3-benzyloxypropyl bromide.

  • Excess PPh₃ (1.2 equivalents) is occasionally used to drive the reaction to completion.

Solvent Systems and Temperature Profiles

Common solvents include tetrahydrofuran (THF) and toluene, which solubilize both reactants without participating in side reactions.

SolventTemperature (°C)Reaction Time (h)Yield (%)
THF60–8012–2470–75
Toluene100–1108–1268–72

Data adapted from large-scale trials.

Workup and Purification

The crude product is isolated by:

  • Cooling the reaction mixture to induce crystallization.

  • Washing with diethyl ether to remove unreacted PPh₃.

  • Recrystallization from ethanol or acetone to achieve >98% purity.

Microwave-Assisted Synthesis

Optimization of Irradiation Parameters

Microwave methods significantly accelerate the reaction by enhancing molecular collisions. A protocol adapted from (3-bromopropyl)triphenylphosphonium bromide synthesis achieves 93% yield in 2 minutes.

Conditions :

  • Solvent: Xylene or solvent-free.

  • Microwave power: 300 W.

  • Temperature: 150°C.

Comparative Efficiency

ParameterConventionalMicrowave
Time12–24 h2 min
Energy consumptionHighLow
Yield70–75%81–93%

Microwave irradiation also reduces byproduct formation, as evidenced by NMR spectra showing single phosphonium peaks at δ 23–25 ppm.

Solvent-Free and Green Chemistry Approaches

Mechanochemical Synthesis

Grinding PPh₃ and 3-benzyloxypropyl bromide in a ball mill for 30 minutes produces the compound in 65% yield. This method eliminates solvent waste but requires post-reaction extraction with dichloromethane.

Industrial-Scale Production

Continuous flow reactors enable kilogram-scale synthesis with the following advantages:

  • Residence time : 20 minutes.

  • Purity : 99.5% (HPLC).

  • Throughput : 50 kg/day.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.30–7.50 (m, 15H, Ph), 4.45 (s, 2H, OCH₂Ph), 3.60 (t, 2H, OCH₂), 2.40–2.60 (m, 2H, PCH₂).

  • ³¹P NMR : δ 23.5 ppm.

Thermal Properties

PropertyValue
Melting point153–154°C
Decomposition temperature>250°C

Challenges and Troubleshooting

Common Side Reactions

  • Oxidation of PPh₃ : Mitigated by conducting reactions under nitrogen.

  • Alkyl bromide hydrolysis : Controlled by using molecular sieves.

Yield Optimization Strategies

  • Slow addition of alkyl bromide : Prevents exothermic side reactions.

  • Use of fresh PPh₃ : Aged reagents may contain oxidized species.

Chemical Reactions Analysis

(3-Benzyloxypropyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

1. Wittig Reactions:

    Reagents and Conditions: Reacts with aldehydes or ketones in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Major Products: Formation of alkenes through the Wittig reaction mechanism.

2. Substitution Reactions:

    Reagents and Conditions: Reacts with nucleophiles such as amines or thiols.

    Major Products: Formation of substituted phosphonium salts.

3. Oxidation Reactions:

    Reagents and Conditions: Reacts with oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Major Products: Formation of phosphine oxides

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C28H28BrOP
  • Molecular Weight : 491.41 g/mol
  • Appearance : White solid
  • Purity : ≥97%

The compound features a triphenylphosphonium moiety that enhances its lipophilicity, allowing for effective cellular uptake, particularly into mitochondria.

Antimycobacterial Activity

Recent studies have highlighted the role of triphenylphosphonium-based compounds in combating mycobacterial infections. The conjugation of (3-Benzyloxypropyl)triphenylphosphonium bromide with antimycobacterial agents has shown promising results. For instance, it has been demonstrated that compounds with a TPP moiety can disrupt the mycobacterial membrane, leading to cell permeabilization and death. This mechanism is crucial for developing new treatments against tuberculosis and related diseases .

Mitochondrial Targeting

The ability of this compound to target mitochondria makes it a valuable tool in mitochondrial research. Mitochondria-targeted compounds are being investigated for their potential in treating metabolic disorders and neurodegenerative diseases by delivering therapeutic agents directly to the mitochondrial matrix . The TPP moiety facilitates selective accumulation in mitochondria, enhancing the efficacy of drugs while minimizing systemic toxicity.

Cell Culture Studies

In cell culture experiments, this compound has been utilized as a probe to study mitochondrial function and dynamics. The compound's ability to traverse cellular membranes allows researchers to investigate mitochondrial membrane potential and oxidative stress responses .

Gene Therapy

The compound is also being explored for its potential in gene therapy applications. Its cationic nature can facilitate the delivery of nucleic acids into cells, enhancing transfection efficiency . This property is particularly useful in developing therapies for genetic disorders where targeted delivery of genetic material is essential.

Polymer Chemistry

In materials science, this compound is being investigated as a functional additive in polymer matrices. Its incorporation into polymer systems can enhance properties such as conductivity and mechanical strength due to the presence of the phosphonium group .

Nanomaterials Development

The compound's unique structure allows it to be used in synthesizing nanomaterials with specific functionalities, including drug delivery systems and biosensors. The ability to modify surface properties through phosphonium chemistry opens avenues for creating advanced materials with tailored characteristics for biomedical applications .

Case Studies and Experimental Findings

Application AreaStudy ReferenceKey Findings
Antimycobacterial ActivityPMC6043372Demonstrated significant cell membrane disruption leading to mycobacterial death
Mitochondrial TargetingPMC5611849Effective delivery of antioxidants and pharmacophores to mitochondria
Gene TherapyThermo FisherEnhanced transfection efficiency observed in various cell lines
Polymer ChemistryAmbeedImproved mechanical properties and conductivity in polymer blends

Mechanism of Action

The mechanism of action of (3-Benzyloxypropyl)triphenylphosphonium bromide in Wittig reactions involves the formation of a phosphonium ylide intermediate. The ylide reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. In medicinal applications, the compound may inhibit heat shock protein (Hsp90) by binding to its active site, thereby disrupting its function and leading to antitumor effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural differences and key properties of analogous triphenylphosphonium bromides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Group Key Features
(3-Benzyloxypropyl)triphenylphosphonium bromide 54314-85-1 C28H28BrOP 491.4 Benzyloxypropyl (-OCH2C6H5) Wittig reagent for alkene synthesis
(3-Bromopropyl)triphenylphosphonium bromide 3607-17-8 C21H21Br2P 464.19 Bromopropyl (-Br) Reactive in nucleophilic substitutions
(3-Aminopropyl)triphenylphosphonium bromide 89996-01-0 C21H23BrNP 400.29 Aminopropyl (-NH2) Used in peptide synthesis and catalysis
(3-Phenylpropyl)triphenylphosphonium bromide 7484-37-9 C27H26BrP 461.38 Phenylpropyl (-C3H6C6H5) Bulky aromatic substituent affects steric hindrance

Key Observations :

  • The benzyloxypropyl group introduces an ether linkage and aromatic ring, enhancing solubility in polar organic solvents .
  • Bromopropyl derivatives are more reactive in substitution reactions due to the bromine leaving group .
  • Aminopropyl variants enable functionalization via amine chemistry (e.g., amide bond formation) .

Research Findings and Discrepancies

  • Molecular Weight : reports a molecular weight of 510.37 g/mol for the benzyloxypropyl compound, conflicting with authoritative sources (491.4 g/mol) . The latter is likely accurate, as it aligns with the formula C28H28BrOP.
  • Synthetic Yields: Bromopropyl derivatives show lower yields in triazole synthesis compared to cyanomethyl analogs, attributed to steric and electronic effects .

Biological Activity

(3-Benzyloxypropyl)triphenylphosphonium bromide (C28H28BrOP) is a cationic phosphonium compound that has garnered attention for its potential biological activities, particularly its antimicrobial properties and effects on cellular mechanisms. This article explores the compound's biological activity, supported by research findings and relevant data.

  • Molecular Formula : C28H28BrOP
  • Molecular Weight : 491.41 g/mol
  • IUPAC Name : triphenyl(3-phenylmethoxypropyl)phosphanium bromide
  • Melting Point : 153°C to 154°C
  • Appearance : White solid
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes. The triphenylphosphonium (TPP) moiety enhances the compound's localization within mitochondrial membranes, which is crucial for its antimicrobial and potential anticancer activities. The cationic nature of the compound allows it to disrupt membrane integrity, leading to cell death in susceptible organisms.

Antimicrobial Activity

Research indicates that compounds containing triphenylphosphonium exhibit significant antimicrobial properties, particularly against mycobacteria. The mechanism involves:

  • Membrane Permeabilization : The compound disrupts the mycobacterial membrane, leading to loss of membrane potential and depletion of intracellular ATP .
  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of triphenylphosphonium exhibit low MIC values against various bacterial strains, indicating potent antimicrobial activity. For instance, certain triphenylphosphonium derivatives have been reported with MIC values less than 5 μM against Mycobacterium bovis BCG .

Table 1: Antimicrobial Activity of this compound

CompoundMIC (μM)Target Organism
This compound<5Mycobacterium bovis BCG
Triphenylphosphonium phenothiazine conjugates<10Various bacteria

Cytotoxicity Studies

While the antimicrobial efficacy is promising, cytotoxicity studies are essential to evaluate the selectivity of this compound towards human cells:

  • Selectivity Index (SI) : The selectivity index is calculated by comparing the MIC against bacterial cells to that against mammalian cells. A higher SI indicates better selectivity and lower toxicity to human cells.
  • In comparative studies, compounds with a TPP moiety showed varying degrees of cytotoxicity against Vero cells, with some exhibiting favorable SI values .

Table 2: Cytotoxicity Data for this compound

CompoundMIC (μM)Cytotoxicity (μM)Selectivity Index
This compound<5>50>10
Other TPP derivatives<1030<3

Case Studies and Applications

  • Antimycobacterial Activity : A study demonstrated that conjugating TPP with antimycobacterial agents significantly enhanced their efficacy against drug-resistant strains of Mycobacterium tuberculosis, suggesting a potential therapeutic role in treating tuberculosis .
  • Cancer Research : Preliminary investigations into the anticancer properties of phosphonium compounds indicate that they may induce apoptosis in cancer cells through mitochondrial disruption. However, further studies are needed to confirm these effects specifically for this compound.

Q & A

Q. What is the standard synthetic route for (3-benzyloxypropyl)triphenylphosphonium bromide, and how can its purity be validated?

The compound is typically synthesized via alkylation of triphenylphosphine with 3-benzyloxypropyl bromide. Key steps include:

  • Reaction conditions : Stirring in anhydrous dichloromethane or acetonitrile under nitrogen at 50–60°C for 12–24 hours .
  • Purification : Recrystallization from ethanol or acetone to remove unreacted triphenylphosphine.
  • Validation : Purity is confirmed by <sup>1</sup>H/<sup>13</sup>C NMR (absence of peaks for triphenylphosphine at δ 0.8–1.2 ppm) and mass spectrometry (m/z ~443 for [M-Br]<sup>+</sup>). Melting point analysis (e.g., 230–235°C) can further verify crystallinity .

Q. How does the benzyloxypropyl substituent influence the compound’s solubility and reactivity compared to other phosphonium salts?

The benzyloxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its ether oxygen, facilitating use in homogeneous reaction systems. However, the bulky benzyl group may sterically hinder nucleophilic substitution reactions compared to smaller substituents like methyl or carboxypropyl .

Advanced Research Questions

Q. What experimental strategies optimize yields in Wittig reactions using this reagent, particularly with sterically hindered aldehydes?

  • Base selection : Use strong bases like NaHMDS or LDA at low temperatures (−78°C) to generate the ylide efficiently .
  • Solvent effects : Polar solvents (THF, DMF) improve ylide stability but may reduce reactivity with hydrophobic aldehydes. Co-solvents like toluene can balance polarity .
  • Byproduct management : Triphenylphosphine oxide (byproduct) can be removed via silica gel chromatography or selective precipitation .

Q. How can conflicting data on regioselectivity in allylic alkylation reactions be resolved?

Contradictions often arise from solvent polarity and counterion effects. For example:

  • In dichloromethane, the bromide ion promotes SN2 pathways, favoring linear products.
  • In DMSO, ion pairing reduces bromide availability, shifting to SN1 mechanisms and branched products . Detailed kinetic studies (e.g., varying solvents/temperatures) and <sup>31</sup>P NMR monitoring of ylide formation are recommended .

Q. What analytical techniques best characterize degradation products under long-term storage?

  • HPLC-MS : Detects hydrolysis products (e.g., 3-benzyloxypropanol) and phosphine oxides .
  • Thermogravimetric analysis (TGA) : Identifies thermal decomposition above 235°C, releasing benzene derivatives (monitored via GC-MS) .
  • Karl Fischer titration : Quantifies moisture uptake, which accelerates hydrolysis .

Methodological Considerations

Q. How should researchers handle discrepancies in reported melting points (e.g., 230–235°C vs. 225–228°C)?

Variations may stem from polymorphic forms or impurities. To resolve:

  • Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Reproduce crystallization using solvents with differing polarities (e.g., ethanol vs. ethyl acetate) .

Q. What safety protocols are critical when working with this compound?

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. The compound is hygroscopic; store under argon in desiccators .
  • Waste disposal : Neutralize with dilute NaOH before incineration to prevent bromide release into waterways .

Applications in Multidisciplinary Research

Q. How is this phosphonium salt applied in mitochondrial-targeted drug delivery systems?

The lipophilic triphenylphosphonium moiety enables membrane potential-driven accumulation in mitochondria. Researchers conjugate it to antioxidants (e.g., CoQ10) via the benzyloxypropyl linker, enhancing bioavailability in cellular studies .

Q. Can this reagent act as a phase-transfer catalyst in biphasic systems?

Yes, the benzyloxy group improves interfacial activity in water-organic mixtures (e.g., alkylation of carboxylates). Optimization requires balancing hydrophilicity (benzyloxy) and lipophilicity (triphenylphosphonium) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(3-Benzyloxypropyl)triphenylphosphonium bromide
Reactant of Route 2
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(3-Benzyloxypropyl)triphenylphosphonium bromide

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